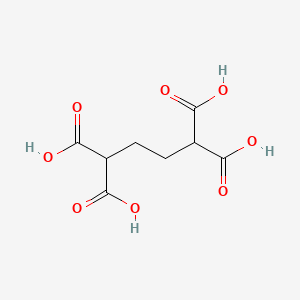

1,1,4,4-Butanetetracarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

4435-38-5 |

|---|---|

Molecular Formula |

C8H10O8 |

Molecular Weight |

234.16 g/mol |

IUPAC Name |

butane-1,1,4,4-tetracarboxylic acid |

InChI |

InChI=1S/C8H10O8/c9-5(10)3(6(11)12)1-2-4(7(13)14)8(15)16/h3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16) |

InChI Key |

CZORBZCFAPGTNL-UHFFFAOYSA-N |

SMILES |

C(CC(C(=O)O)C(=O)O)C(C(=O)O)C(=O)O |

Canonical SMILES |

C(CC(C(=O)O)C(=O)O)C(C(=O)O)C(=O)O |

Other CAS No. |

4435-38-5 |

Synonyms |

1,1,4,4-BTCA 1,1,4,4-butanetetracarboxylic acid |

Origin of Product |

United States |

Foundational & Exploratory

physical and chemical properties of 1,1,4,4-Butanetetracarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,1,4,4-Butanetetracarboxylic acid (BTCA), a tetra-substituted carboxylic acid. While sharing the same molecular formula and weight as its more commonly studied isomer, 1,2,3,4-butanetetracarboxylic acid, the 1,1,4,4-isomer possesses a unique symmetrical structure that influences its physicochemical characteristics and potential applications. This document consolidates available data on its identity, and chemical behavior, offering a valuable resource for researchers in organic synthesis, materials science, and drug development.

Chemical Identity and Physical Properties

This compound is a unique organic compound distinguished by the presence of two geminal dicarboxylic acid groups at the terminal positions of a butane chain. This symmetrical arrangement of functional groups is key to its chemical properties and potential applications.

| Property | Value | Source |

| IUPAC Name | butane-1,1,4,4-tetracarboxylic acid | [1] |

| CAS Number | 4435-38-5 | [1] |

| Molecular Formula | C₈H₁₀O₈ | [1] |

| Molecular Weight | 234.16 g/mol | [1] |

| Appearance | White solid (predicted) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Chemical Properties and Reactivity

As a polycarboxylic acid, this compound is expected to exhibit typical reactions of carboxylic acids, including:

-

Esterification: The four carboxylic acid groups can be esterified with alcohols to form the corresponding tetraesters. This is a key step in its synthesis, which proceeds through a tetra-tert-butyl ester intermediate.[6]

-

Amide Formation: Reaction with amines will lead to the formation of amides.

-

Decarboxylation: At elevated temperatures, polycarboxylic acids can undergo decarboxylation, although the stability of 1,1,4,4-BTCA to heat has not been experimentally determined.

-

Chelation: The presence of four carboxyl groups suggests that this molecule can act as a chelating agent for metal ions. It has been investigated as an analog for the metal-binding site in dipeptides of gamma-carboxyglutamic acid.[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively reported. However, a key synthetic route involves the preparation and subsequent hydrolysis of its tetra-tert-butyl ester.

Synthesis of this compound via its Tetra-tert-butyl Ester

The synthesis of this compound can be achieved through a two-step process involving the formation of a tetra-tert-butyl ester intermediate followed by its hydrolysis.

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Step 1: Synthesis of Tetra-tert-butyl 1,1,4,4-butanetetracarboxylate: The specific reagents and conditions for the synthesis of the tetra-tert-butyl ester from appropriate starting materials are not detailed in the available literature. This would likely involve the reaction of a suitable precursor, such as a di- or tetra-halide, with a tert-butyl malonate equivalent in the presence of a strong base.

-

Step 2: Hydrolysis of Tetra-tert-butyl 1,1,4,4-butanetetracarboxylate: The tert-butyl ester groups are typically cleaved under acidic conditions. A common method involves dissolving the ester in a suitable solvent and treating it with a strong acid, such as trifluoroacetic acid or hydrochloric acid, followed by removal of the volatile by-products.

Characterization Methods

The characterization of this compound has been reported using the following techniques[6]:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be crucial for confirming the symmetrical structure of the molecule.

-

¹H NMR: A simple spectrum is expected, showing a triplet for the methine protons at C1 and C4, and a multiplet for the methylene protons at C2 and C3.

-

¹³C NMR: The spectrum would show characteristic peaks for the carboxylic acid carbons, the methine carbons, and the methylene carbons.

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

-

Elemental Analysis: This technique would be used to determine the elemental composition (C, H, O) of the synthesized acid, providing further confirmation of its purity and identity.

Visualization of Key Concepts

Structural Comparison of Isomers

The distinct placement of the carboxylic acid groups in this compound compared to its 1,2,3,4-isomer is a critical determinant of their respective chemical and physical properties.

Caption: Logical relationship of the two butanetetracarboxylic acid isomers.

Conclusion and Future Directions

This compound represents an intriguing but underexplored molecule. Its symmetrical structure suggests potential applications in the synthesis of novel polymers, metal-organic frameworks, and as a unique building block in drug design. The primary challenge remains the lack of comprehensive experimental data on its physical and chemical properties. Future research should focus on:

-

Developing and optimizing a reliable and scalable synthetic route.

-

Thoroughly characterizing its physical properties, including melting point, boiling point, and solubility in various solvents.

-

Determining its acidity constants (pKa values) to understand its behavior in solution.

-

Exploring its coordination chemistry with different metal ions.

-

Investigating its potential as a monomer in polymerization reactions to create new materials with unique properties.

This technical guide serves as a foundational resource to stimulate further investigation into this promising chemical entity.

References

- 1. This compound | C8H10O8 | CID 151212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-Butanetetracarboxylic acid | 1703-58-8 [chemicalbook.com]

- 3. 1,2,3,4-Butanetetracarboxylic acid for synthesis 1703-58-8 [sigmaaldrich.com]

- 4. 1,2,3,4-Butanetetracarboxylic acid 99 1703-58-8 [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and characterization of this compound. A di-gamma-carboxyglutamic acid (GlaGla) analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,1,4,4-Butanetetracarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 1,1,4,4-butanetetracarboxylic acid, a versatile building block in organic synthesis. The document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic pathways and experimental workflows.

Introduction

This compound is a tetracarboxylic acid with the chemical formula C₈H₁₀O₈.[1] Its structure, featuring two geminal dicarboxylic acid moieties connected by an ethylene bridge, makes it a valuable precursor in the synthesis of various organic compounds, including polymers and pharmacologically active molecules. This guide will focus on the two principal methods for its laboratory-scale synthesis: the alkylation of diethyl malonate followed by hydrolysis, and a route involving a tetra-tert-butyl ester intermediate.

Synthesis via Tetraethyl 1,1,4,4-Butanetetracarboxylate

This classic approach involves the alkylation of diethyl malonate with 1,2-dibromoethane to form tetraethyl 1,1,4,4-butanetetracarboxylate, which is subsequently hydrolyzed to yield the final product.

Synthetic Pathway

Caption: Synthesis of this compound via the Tetraethyl Ester Intermediate.

Experimental Protocols

Step 1: Synthesis of Tetraethyl 1,1,4,4-Butanetetracarboxylate

This procedure is adapted from general methods for malonic ester alkylation.

Materials:

-

Diethyl malonate

-

1,2-Dibromoethane

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol (EtOH)

-

Dichloromethane

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

To this solution, diethyl malonate is added dropwise at room temperature.

-

1,2-Dibromoethane is then added to the reaction mixture.

-

The mixture is heated at reflux for several hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and dichloromethane.

-

The organic layer is washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated to yield the crude tetraethyl 1,1,4,4-butanetetracarboxylate.

-

The product can be purified by vacuum distillation.

Step 2: Hydrolysis of Tetraethyl 1,1,4,4-Butanetetracarboxylate

The hydrolysis of the tetraethyl ester is typically carried out under acidic conditions.

Materials:

-

Tetraethyl 1,1,4,4-butanetetracarboxylate

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Water

Procedure:

-

A mixture of tetraethyl 1,1,4,4-butanetetracarboxylate and an excess of aqueous acid (e.g., 6 M HCl) is heated at reflux.

-

The reaction is monitored until the ester is completely consumed.

-

The solution is cooled, and the water is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from hot water.

Quantitative Data

| Parameter | Value/Range |

| Alkylation Reaction | |

| Molar Ratio (Malonate:Dibromoethane:Base) | 2 : 1 : 2 |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 4-8 hours |

| Yield | 60-70% |

| Hydrolysis Reaction | |

| Acid Concentration | 6 M HCl or H₂SO₄ |

| Temperature | Reflux |

| Reaction Time | 12-24 hours |

| Yield | >90% |

Synthesis via Tetra-tert-butyl 1,1,4,4-Butanetetracarboxylate

This alternative route utilizes a tert-butyl protecting group strategy, which can offer advantages in terms of product isolation and purification. The synthesis of this compound has been reported to proceed via its tert-butyl ester, which is subsequently characterized by NMR, mass spectroscopy, and elemental composition.[2]

Synthetic Pathway

Caption: Synthesis of this compound via the Tetra-tert-butyl Ester Intermediate.

Experimental Protocols

Step 1: Synthesis of Tetra-tert-butyl 1,1,4,4-Butanetetracarboxylate

The synthesis of the tetra-tert-butyl ester involves the alkylation of di-tert-butyl malonate with 1,2-dibromoethane.

Materials:

-

Di-tert-butyl malonate

-

1,2-Dibromoethane

-

A strong base (e.g., sodium hydride, potassium tert-butoxide)

-

Anhydrous aprotic solvent (e.g., THF, DMF)

Procedure:

-

To a solution of di-tert-butyl malonate in an anhydrous aprotic solvent, a strong base is added portion-wise at 0 °C under an inert atmosphere.

-

After the deprotonation is complete, 1,2-dibromoethane is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether).

-

The organic layer is washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Step 2: Hydrolysis of Tetra-tert-butyl 1,1,4,4-Butanetetracarboxylate

The tert-butyl esters are readily cleaved under acidic conditions to afford the desired carboxylic acid.

Materials:

-

Tetra-tert-butyl 1,1,4,4-butanetetracarboxylate

-

Trifluoroacetic acid (TFA) or formic acid

-

Dichloromethane (optional)

Procedure:

-

Tetra-tert-butyl 1,1,4,4-butanetetracarboxylate is dissolved in a suitable solvent such as dichloromethane.

-

An excess of trifluoroacetic acid or formic acid is added, and the mixture is stirred at room temperature.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The solvent and excess acid are removed under reduced pressure to yield this compound.

-

The product can be further purified by recrystallization.

Quantitative Data

| Parameter | Value/Range |

| Alkylation Reaction | |

| Base | NaH or KOtBu |

| Solvent | THF or DMF |

| Temperature | 0 °C to RT |

| Reaction Time | 12-24 hours |

| Yield | Moderate to Good |

| Hydrolysis Reaction | |

| Acid | TFA or Formic Acid |

| Temperature | Room Temperature |

| Reaction Time | 2-6 hours |

| Yield | High |

Characterization of this compound

The final product can be characterized by various spectroscopic methods and physical measurements.

| Property | Value |

| Molecular Formula | C₈H₁₀O₈ |

| Molecular Weight | 234.16 g/mol [1] |

| Appearance | White solid |

| Melting Point | Not readily available in searches |

| ¹H NMR | Expected to show signals for the methine and methylene protons. |

| ¹³C NMR | Expected to show signals for the carboxylic carbons, methine carbons, and methylene carbons. |

| Mass Spectrometry | m/z corresponding to the molecular ion and fragmentation patterns. |

| Elemental Analysis | Consistent with the molecular formula. |

Conclusion

This guide has outlined the primary synthetic methodologies for the preparation of this compound. Both the tetraethyl ester and the tetra-tert-butyl ester routes are viable options for laboratory-scale synthesis. The choice of method may depend on the availability of starting materials, the desired scale of the reaction, and the preferred purification techniques. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development.

References

An In-depth Technical Guide to 1,1,4,4-Butanetetracarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,1,4,4-Butanetetracarboxylic acid (BTCA), a versatile molecule with significant potential in various scientific applications. While this document focuses on the 1,1,4,4-isomer, it is important to note that the isomer 1,2,3,4-Butanetetracarboxylic acid is more commonly cited in research, particularly as a crosslinking agent. This guide will address the known properties of the 1,1,4,4 isomer and include relevant data on the more extensively studied 1,2,3,4 isomer where applicable, given their shared molecular formula and weight.

Core Chemical and Physical Properties

This compound is a polycarboxylic acid. Its structure, featuring four carboxylic acid groups, allows it to act as a potent chelating and crosslinking agent. The molecular properties are summarized below.

Table 1: Physicochemical Properties of Butanetetracarboxylic Acid

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₈ | [1][2][3][4][5] |

| Molecular Weight | 234.16 g/mol | [1][2][4][6][7] |

| IUPAC Name | butane-1,1,4,4-tetracarboxylic acid | [1] |

| CAS Number | 4435-38-5 (for 1,1,4,4-isomer) | [1] |

| CAS Number | 1703-58-8 (for 1,2,3,4-isomer) | [2][3][4][5][6][7][8][9] |

| Appearance | White solid / powder | [2][6][8] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Solubility | Soluble in water and ethanol | [2] |

| Melting Point (1,2,3,4-isomer) | 195-197 °C (decomposes) | [6] |

Applications in Research and Development

While specific drug development pathways for 1,1,4,4-BTCA are not extensively documented, its properties suggest several areas of interest for researchers. The more studied 1,2,3,4-isomer (BTCA) is a well-known non-formaldehyde crosslinking agent.[9][10]

-

Crosslinking Agent: BTCA is highly effective for crosslinking cellulose in cotton, which imparts anti-pilling, wrinkle resistance, and flame-retardant properties.[2][6][9] This capability can be explored in the development of biocompatible hydrogels or drug delivery matrices.

-

Metal Binding and Chelation: The four carboxylic acid groups in BTCA can effectively bind metal ions.[11] It has been evaluated as an analogue for the metal-binding site in dipeptides of gamma-carboxyglutamic acid (Gla), with binding constants for Ca(II) and Mg(II) determined to be similar to those for GlaGla peptides.[11] This suggests potential applications in designing molecules for metal ion homeostasis or as contrast agents.

-

Polymer Chemistry: As a building block, BTCA is used in the synthesis of specialized polymers for resins, coatings, and adhesives.[3][6] This versatility can be leveraged in creating novel biomaterials or functional excipients for drug formulations. Tetrazole, a known bioisostere for carboxylic acid, is often used to enhance drug-like characteristics in molecules, indicating the potential utility of polycarboxylic acids like BTCA in medicinal chemistry.[12]

Experimental Protocols & Methodologies

The following sections detail common experimental procedures associated with butanetetracarboxylic acid, primarily focusing on the synthesis of the 1,2,3,4-isomer due to the availability of public data.

Synthesis of 1,2,3,4-Butanetetracarboxylic Acid via Oxidation

A prevalent method for synthesizing 1,2,3,4-BTCA involves the oxidation of tetrahydrophthalic anhydride.[8][9][13] This "clean and green" approach is widely adopted.[14]

Protocol: Oxidation of Tetrahydrophthalic Anhydride

-

Hydrolysis: Tetrahydrophthalic anhydride is first placed in a reaction vessel. Deionized water is added, and the mixture is heated to hydrolyze the anhydride into tetrahydrophthalic acid.[14][15]

-

Oxidation: While stirring, hydrogen peroxide (typically 20-30% concentration) is added dropwise at a controlled rate (e.g., 0.3-0.7 g H₂O₂ per gram of anhydride per minute).[14] A catalyst is also added to the solution.[14][15]

-

Temperature Control: The reaction temperature is maintained between 75°C and 110°C during the addition of hydrogen peroxide. Water is continuously removed during the reaction.[14]

-

Final Oxidation: After the dropwise addition is complete, the temperature is elevated to 110°C - 130°C to drive the oxidation to completion, yielding 1,2,3,4-Butanetetracarboxylic acid.[14][15]

-

Purification: The resulting BTCA can be purified through crystallization.[16]

Synthesis via Hydrolysis of Tetraalkyl Esters

An alternative route involves the hydrolysis of tetraalkyl butanetetracarboxylates. This method is particularly useful for producing high-purity BTCA suitable for applications sensitive to color-causing contaminants.[16]

Protocol: Hydrolysis of Tetramethyl Butanetetracarboxylate (TMBTC)

-

Reaction Setup: A mixture of TMBTC and water is heated to approximately 100°C in a reactor.[16]

-

Acid Catalysis: A high concentration of an acid catalyst, such as concentrated sulfuric acid, is added to the heated mixture to initiate hydrolysis.[16]

-

Reaction Monitoring: The reaction is allowed to proceed for several hours (e.g., 3-9 hours) at a controlled temperature (e.g., 80-101°C) until a high conversion rate (e.g., >97%) is achieved.[16]

-

Product Isolation: The resulting butanetetracarboxylic acid is separated from the aqueous solution by filtration.[16]

-

Purification: The product undergoes an oxidative purification step, often involving treatment with hydrogen peroxide at elevated temperatures, to remove impurities and residual color.[16]

Analytical Characterization

The purity and identity of BTCA are typically confirmed using a suite of analytical techniques.

-

Acid-Base Titration: To determine the purity and quantify acidic content. An industrial-grade BTCA product was found to contain approximately 95% BTCA using this method.[10]

-

Spectroscopy (FTIR, FT-Raman, ¹H-NMR): To confirm the molecular structure and identify functional groups.[10]

-

Mass Spectrometry (MS) and LC/MS: To determine the molecular weight and identify impurities.[10]

-

Gas Chromatography (GC): Silylated GC is used to assay the purity of BTCA, with specifications often requiring ≥98.0%.[2][5]

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to Butanetetracarboxylic Acid.

References

- 1. This compound | C8H10O8 | CID 151212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 3. nbinno.com [nbinno.com]

- 4. 1703-58-8 CAS MSDS (1,2,3,4-Butanetetracarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. A16612.36 [thermofisher.com]

- 6. 1,2,3,4-ブタンテトラカルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1,2,3,4-Butanetetracarboxylic acid CAS 1703-58-8 | 814924 [merckmillipore.com]

- 8. 1,2,3,4-Butanetetracarboxylic acid - Wikipedia [en.wikipedia.org]

- 9. 1,2,3,4-Butanetetracarboxylic acid | 1703-58-8 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and characterization of this compound. A di-gamma-carboxyglutamic acid (GlaGla) analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 13. 1,2,3,4-Butanetetracarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 14. Page loading... [wap.guidechem.com]

- 15. CN102627550B - Preparation methods of butanetetracarboxylic acid and butanetetracarboxyl dianhydride - Google Patents [patents.google.com]

- 16. US5298653A - Process for preparing 1,2,3,4-butanetetracarboxylic acid - Google Patents [patents.google.com]

theoretical studies of 1,1,4,4-Butanetetracarboxylic acid

An In-depth Technical Guide on the Theoretical Studies of 1,1,4,4-Butanetetracarboxylic Acid

Introduction

This compound (BTCA) is a polycarboxylic acid with the chemical formula C₈H₁₀O₈. Its structure features a four-carbon butane backbone with two carboxyl groups attached to the first and fourth carbon atoms. This arrangement of functional groups imparts unique chemical properties, making it a subject of interest in theoretical and applied chemistry. A significant area of research for BTCA is its evaluation as an analog for the metal-binding site in dipeptides of gamma-carboxyglutamic acid (Gla).[1] Molecular modeling studies have been instrumental in understanding its conformational possibilities and its potential to mimic biological metal-binding motifs.

This technical guide provides a summary of the theoretical studies concerning this compound, focusing on its molecular properties, conformational analysis, and the computational methods employed in its investigation.

Molecular and Computed Properties

A summary of the key computed properties for this compound is presented in the table below. These values are derived from computational chemistry databases and provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₈ | PubChem[2] |

| Molecular Weight | 234.16 g/mol | PubChem[2] |

| Exact Mass | 234.03756727 Da | PubChem[2] |

| IUPAC Name | butane-1,1,4,4-tetracarboxylic acid | PubChem[2] |

| CAS Number | 4435-38-5 | PubChem[2] |

Synthesis and Characterization

While the primary focus of this guide is on theoretical studies, a brief overview of its synthesis provides context for its availability for experimental validation of theoretical predictions. This compound is synthesized via its tert-butyl ester. Following synthesis, its structure and purity are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.[1]

Conformational Analysis and Molecular Modeling

Theoretical studies, particularly molecular modeling, have been pivotal in elucidating the conformational landscape of this compound. These studies suggest that the four carboxylic acid groups can adopt a conformation that closely resembles the spatial arrangement of the four gamma-carboxylic acid groups in di-gamma-carboxyglutamic acid (GlaGla).[1] This conformational similarity is the basis for its investigation as a GlaGla analogue.

The ability of BTCA to chelate metal ions is a key area of theoretical investigation. Equilibrium binding constants with protons, as well as with divalent cations like Ca(II) and Mg(II), have been determined experimentally and are comparable to those of GlaGla peptides with blocked termini.[1] These experimental findings support the conformations predicted by molecular modeling.

References

1,1,4,4-Butanetetracarboxylic acid IUPAC name

An In-depth Technical Guide to Butane-1,1,4,4-tetracarboxylic Acid

Introduction

Butane-1,1,4,4-tetracarboxylic acid is a notable organic compound, distinguished by the presence of four carboxylic acid functional groups. Its structure allows it to act as a potent cross-linking agent and a metal-binding analogue, making it a subject of interest for researchers in materials science and drug development. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and workflow visualizations.

Chemical Identity and Properties

The formal IUPAC name for the compound with the common name 1,1,4,4-Butanetetracarboxylic acid is butane-1,1,4,4-tetracarboxylic acid [1].

Physicochemical Properties

The key physicochemical properties of butane-1,1,4,4-tetracarboxylic acid are summarized in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | butane-1,1,4,4-tetracarboxylic acid | PubChem[1] |

| Molecular Formula | C₈H₁₀O₈ | PubChem[1] |

| Molecular Weight | 234.16 g/mol | PubChem[1] |

| CAS Number | 4435-38-5 | PubChem[1] |

| Appearance | White solid | Inferred from similar compounds |

| Solubility | Soluble in water | Inferred from similar compounds |

Synthesis of Butane-1,1,4,4-tetracarboxylic Acid

Butane-1,1,4,4-tetracarboxylic acid (BTCA) is synthesized via its tert-butyl ester.[2] The general workflow for this synthesis is outlined below.

Synthesis Workflow

Caption: General synthesis workflow for butane-1,1,4,4-tetracarboxylic acid.

Experimental Protocol: Synthesis via Tert-butyl Ester

-

Synthesis of a suitable precursor: This often involves the reaction of a malonic ester derivative with an appropriate alkylating agent.

-

Purification of the intermediate ester: The resulting tetra-tert-butyl ester would be purified using techniques such as column chromatography.

-

Hydrolysis to the final product: The purified ester is then subjected to acidic hydrolysis to cleave the tert-butyl groups, yielding the final tetracarboxylic acid.

-

Isolation and characterization: The final product is isolated by filtration or evaporation and characterized by techniques like NMR, mass spectrometry, and elemental analysis to confirm its structure and purity[2].

Applications in Research and Development

Butane-1,1,4,4-tetracarboxylic acid has shown potential in various research and development areas, primarily due to its ability to act as a cross-linking agent and a metal chelator.

Analogue for Metal Binding Sites in Dipeptides

Butane-1,1,4,4-tetracarboxylic acid has been evaluated as an analogue for the metal-binding site in dipeptides of gamma-carboxyglutamic acid (Gla).[2] Molecular modeling suggests that the four carboxylic acid groups in this compound can adopt a conformation similar to the four gamma-carboxylic acid groups in Gla-Gla dipeptides.[2] This makes it a valuable tool for studying metal ion binding in biological systems.

Caption: Role as a metal-binding analogue for Gla-Gla dipeptides.

The equilibrium binding constants of butane-1,1,4,4-tetracarboxylic acid with protons, Ca(II), and Mg(II) can be determined using pH and Ca(II) ion-selective electrode titrations[2].

-

Preparation of Solutions: Prepare stock solutions of the tetracarboxylic acid, the metal chlorides (CaCl₂ and MgCl₂), and a standardized base (e.g., NaOH) in deionized water.

-

Titration Setup: Use a temperature-controlled titration vessel equipped with a pH electrode and a Ca(II) ion-selective electrode.

-

Proton Binding Constants: Titrate a solution of the tetracarboxylic acid with the standardized base in the absence of metal ions. Record the pH at each addition of the base.

-

Metal Binding Constants: Repeat the titration in the presence of a known concentration of Ca(II) or Mg(II) ions. For Ca(II), simultaneously record the potential from the ion-selective electrode.

-

Data Analysis: Analyze the titration curves using appropriate software to calculate the protonation constants and the stability constants for the metal-ligand complexes.

Cross-linking Agent for Cellulose

While the search results primarily focus on 1,2,3,4-butanetetracarboxylic acid as a cross-linking agent for cotton cellulose, the structural similarities suggest that this compound could also function in a similar capacity. The multiple carboxylic acid groups can form ester bonds with the hydroxyl groups of cellulose, leading to improved material properties.

Caption: General workflow for cross-linking cellulose with a polycarboxylic acid.

Conclusion

Butane-1,1,4,4-tetracarboxylic acid is a versatile compound with significant potential in both materials science and as a tool for biochemical research. Its ability to mimic the metal-binding sites of important biological molecules opens avenues for its use in the study of metal-dependent biological processes, which can be relevant to drug development. Further research into its applications and the development of more efficient synthesis protocols will undoubtedly expand its utility for scientists and researchers.

References

Methodological & Application

Synthesis of 1,1,4,4-Butanetetracarboxylic Acid: A Detailed Protocol

For Immediate Release

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

1,1,4,4-Butanetetracarboxylic acid (BTCA) is a key building block in the synthesis of various organic molecules and polymers. This document provides a detailed protocol for the synthesis of this compound. The synthesis involves a two-step process starting from the alkylation of a malonic ester with a suitable difunctional electrophile, followed by hydrolysis of the resulting tetraester. This protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.

Introduction

This compound is a versatile organic compound with applications in various fields, including its use as an analogue for the metal binding site in dipeptides of gamma-carboxyglutamic acid.[1] Its structure, featuring four carboxylic acid groups on a butane backbone, allows for the formation of complex structures and polymers. The synthesis of BTCA is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity.

The protocol described herein follows a well-established synthetic route involving the formation of a tetraester intermediate, which is then hydrolyzed to the final tetracarboxylic acid product. This method is adaptable for various scales of synthesis and provides a solid foundation for further research and development.

Experimental Protocols

Part 1: Synthesis of Tetraethyl 1,1,4,4-Butanetetracarboxylate

This procedure is based on the principles of malonic ester synthesis, where the acidic α-hydrogens of diethyl malonate are deprotonated by a strong base to form a nucleophilic enolate. This enolate then undergoes alkylation with a suitable electrophile.[2][3] In this protocol, 1,2-dibromoethane is used as the electrophile to couple two molecules of diethyl malonate.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Absolute ethanol

-

1,2-Dibromoethane

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add diethyl malonate to the stirred solution at a temperature below 50°C. The formation of a white precipitate of the sodium salt of diethyl malonate may be observed.[4]

-

After the addition is complete, add 1,2-dibromoethane dropwise to the reaction mixture.

-

Once the addition of 1,2-dibromoethane is complete, heat the mixture to reflux and maintain for 2-3 hours.

-

After the reflux period, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and diethyl ether.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude tetraethyl 1,1,4,4-butanetetracarboxylate.

-

The crude product can be purified by vacuum distillation.

Part 2: Hydrolysis of Tetraethyl 1,1,4,4-Butanetetracarboxylate to this compound

The final step of the synthesis is the hydrolysis of the tetraester intermediate to the desired tetracarboxylic acid. This is typically achieved by heating the ester in the presence of a strong acid or base. Acid-catalyzed hydrolysis is described below.[5]

Materials:

-

Tetraethyl 1,1,4,4-butanetetracarboxylate

-

Concentrated sulfuric acid

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Crystallization dish

-

Vacuum filtration apparatus

Procedure:

-

In a round-bottom flask, combine tetraethyl 1,1,4,4-butanetetracarboxylate and deionized water.

-

Carefully add concentrated sulfuric acid to the mixture while stirring.

-

Heat the mixture to reflux (approximately 100-110°C) and maintain for several hours. The progress of the hydrolysis can be monitored by techniques such as thin-layer chromatography (TLC). A conversion of over 97% can be achieved within 3 to 8.5 hours depending on the acid concentration.[5]

-

After the hydrolysis is complete, cool the reaction mixture to room temperature, which should result in the precipitation of the crude this compound.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

The crude product can be further purified by recrystallization from hot water.

-

Dry the purified crystals under vacuum to obtain pure this compound.

Data Presentation

| Parameter | Value | Reference/Notes |

| Starting Materials | ||

| Diethyl Malonate | 2.2 equivalents | |

| Sodium Ethoxide | 2.2 equivalents | |

| 1,2-Dibromoethane | 1.0 equivalent | |

| Reaction Conditions | ||

| Alkylation Temperature | Reflux in Ethanol | |

| Alkylation Time | 2-3 hours | |

| Hydrolysis Catalyst | Concentrated H₂SO₄ | |

| Hydrolysis Temperature | 100-110°C | |

| Hydrolysis Time | 3-9 hours | Conversion rates of 97% have been reported in 3.1 hours with higher acid concentrations.[5] |

| Yield and Purity | ||

| Expected Yield (Overall) | Variable | Yields are dependent on reaction scale and purification efficiency. |

| Purity | >98% after recrystallization | Purity can be assessed by NMR, mass spectrometry, and elemental analysis.[1] |

| Characterization | ||

| Appearance | White crystalline solid | |

| Melting Point | Not specified in provided search results | |

| Solubility | Soluble in hot water |

Visualization

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Synthesis and characterization of this compound. A di-gamma-carboxyglutamic acid (GlaGla) analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. US5298653A - Process for preparing 1,2,3,4-butanetetracarboxylic acid - Google Patents [patents.google.com]

Application Note: 1H NMR Analysis of 1,1,4,4-Butanetetracarboxylic Acid

Abstract

This application note provides a detailed protocol for the ¹H Nuclear Magnetic Resonance (NMR) analysis of 1,1,4,4-Butanetetracarboxylic acid. This compound is a valuable building block in organic synthesis and materials science. Accurate structural confirmation and purity assessment by ¹H NMR are critical for its application in research and drug development. This document outlines the sample preparation, data acquisition parameters, and spectral interpretation for this compound.

Introduction

This compound is a polycarboxylic acid with a symmetrical structure that makes it a useful crosslinking agent and a precursor in the synthesis of more complex molecules. Its chemical structure is characterized by a butane backbone with two carboxylic acid groups attached to both the C1 and C4 positions. The structural simplicity of the molecule leads to a straightforward ¹H NMR spectrum, which can be used for unambiguous identification and quantification. This note details the expected ¹H NMR spectral data and provides a standardized protocol for its analysis.

Predicted ¹H NMR Spectral Data

Due to the molecule's symmetry, the ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the methine (CH) and methylene (CH₂) protons. The acidic protons of the carboxylic acid groups typically appear as a broad singlet at a downfield chemical shift (δ > 10 ppm) and are often exchanged with deuterium when using a deuterated solvent like D₂O, leading to their disappearance from the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| 1 | -CH(COOH)₂ | 3.5 - 3.8 | Triplet | 2H | ~7.5 |

| 2 | -CH₂-CH₂- | 2.0 - 2.3 | Quintet | 4H | ~7.5 |

| 3 | -COOH | > 10 | Broad Singlet | 4H | N/A |

Note: The chemical shifts of carboxylic acid protons can be highly variable and depend on concentration and solvent.

Experimental Protocols

Sample Preparation

-

Solvent Selection: Deuterated water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable solvents for this compound. D₂O is often preferred for its ability to exchange with the acidic protons, simplifying the spectrum.

-

Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Mixing: Vortex the sample until the solid is completely dissolved. Gentle heating may be applied if necessary to aid dissolution in DMSO-d₆.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Internal Standard: If quantitative analysis is required, a known amount of an internal standard (e.g., DSS for D₂O) can be added.

¹H NMR Data Acquisition

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

Solvent: D₂O or DMSO-d₆

-

Temperature: 298 K

-

Pulse Sequence: Standard 1D proton experiment (e.g., zg30)

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: ~4 seconds

-

Spectral Width: 0-16 ppm

Data Analysis and Interpretation

The acquired Free Induction Decay (FID) should be processed with an appropriate software (e.g., MestReNova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard.

The expected spectrum in D₂O will show two multiplets: a triplet around 3.6 ppm corresponding to the two methine protons, and a quintet around 2.1 ppm for the four methylene protons. The integration of these peaks should be in a 1:2 ratio (or 2H:4H). The carboxylic acid proton signal will not be observed in D₂O due to H-D exchange.

Visualization of Molecular Structure and Proton Environments

The following diagrams illustrate the molecular structure and the logical workflow for the ¹H NMR analysis.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for 1H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and simple pattern that allows for straightforward structural verification. The protocol described herein is robust and can be readily implemented in any standard analytical laboratory equipped with an NMR spectrometer. This method is essential for ensuring the quality and identity of this important chemical compound for its various applications.

Application Notes and Protocols: 1,1,4,4-Butanetetracarboxylic Acid in the Synthesis of Coordination Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of coordination polymers using 1,1,4,4-butanetetracarboxylic acid as a flexible multidentate ligand. This document includes detailed experimental protocols for the synthesis of various metal-organic frameworks (MOFs), a summary of their key structural and stability data, and a discussion of their potential applications, particularly in the realm of drug development.

Introduction

This compound (H₄BTC) is a versatile and flexible organic linker that has garnered significant attention in the construction of coordination polymers. Its four carboxyl groups can adopt various coordination modes, leading to a rich diversity of structural topologies, including one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. The conformational flexibility of the butane backbone allows for the formation of unique network structures that can be tailored by adjusting synthesis conditions such as temperature, pH, and the choice of metal ions and ancillary ligands. These materials are of interest for their potential applications in gas storage, catalysis, luminescence, and, increasingly, in biomedical fields such as drug delivery.

Applications in Drug Development

While the direct application of this compound-based coordination polymers in drug delivery is an emerging area of research, the general field of metal-organic frameworks (MOFs) as drug carriers is well-established.[1][2][3][4][5] The inherent properties of MOFs, such as high porosity, large surface area, and tunable pore size, make them excellent candidates for encapsulating and releasing therapeutic agents.[3]

Coordination polymers derived from this compound can be designed to be biocompatible, a key requirement for any drug delivery system.[1] The choice of metal ions is crucial, with biocompatible metals such as zinc and iron being preferred.[6] The flexible nature of the H₄BTC ligand could allow for dynamic frameworks that respond to stimuli such as pH or temperature, enabling controlled drug release in specific physiological environments.[1] Furthermore, the surface of these coordination polymers can be functionalized to improve their stability, biocompatibility, and targeting capabilities.

The potential for these materials as drug delivery vehicles is underscored by studies on other coordination polymers where high drug loading capacities and controlled release profiles have been demonstrated.[6][7] For instance, the antitumor drug 5-fluorouracil has been successfully loaded into a zinc-based coordination polymer with a remarkable loading capacity and sustained release.[6] The development of this compound-based coordination polymers for such applications represents a promising frontier in advanced drug delivery systems.

Experimental Protocols

The following protocols are based on methodologies reported in the scientific literature for the synthesis of coordination polymers using this compound.

Protocol 1: Hydrothermal Synthesis of a Cobalt(II) Coordination Polymer

This protocol is adapted from the synthesis of a 1D Co(II) coordination polymer.[8]

Materials:

-

Cobalt(II) acetate tetrahydrate (Co(Ac)₂·4H₂O)

-

This compound (H₄BTC)

-

1,10-Phenanthroline (phen)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

In a 25 mL Teflon-lined stainless steel autoclave, combine Co(Ac)₂·4H₂O (0.1 mmol), H₄BTC (0.1 mmol), and phen (0.1 mmol).

-

Add 10 mL of deionized water to the mixture.

-

Adjust the pH of the mixture to approximately 6.0 by adding a dilute NaOH solution dropwise.

-

Seal the autoclave and heat it to 160 °C for 72 hours.

-

After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.

-

Collect the resulting crystals by filtration.

-

Wash the crystals with deionized water and then with ethanol.

-

Dry the crystals in air at room temperature.

Diagram Caption: Hydrothermal synthesis workflow for a Co(II) coordination polymer.

Protocol 2: Room Temperature Synthesis of Cadmium(II) and Heterometallic Coordination Polymers

This protocol is based on the synthesis of [Cd(BTC)₁/₂(H₂O)₃]·H₂O and [SmCu₂K(BTC)₂(H₂O)₄]·2H₂O.[9]

Materials:

-

For Cd(II) polymer: Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O), this compound (H₄BTC), Deionized water.

-

For Sm/Cu/K polymer: Samarium(III) nitrate hexahydrate (Sm(NO₃)₃·6H₂O), Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), Potassium nitrate (KNO₃), this compound (H₄BTC), Deionized water.

Procedure for [Cd(BTC)₁/₂(H₂O)₃]·H₂O:

-

Dissolve Cd(NO₃)₂·4H₂O (0.1 mmol) in 5 mL of deionized water in a beaker.

-

Dissolve H₄BTC (0.1 mmol) in 5 mL of deionized water in a separate beaker.

-

Slowly add the H₄BTC solution to the cadmium nitrate solution with constant stirring.

-

Allow the resulting solution to stand undisturbed at room temperature.

-

Crystals will form over a period of several days.

-

Collect the crystals by filtration, wash with a small amount of cold deionized water, and air dry.

Procedure for [SmCu₂K(BTC)₂(H₂O)₄]·2H₂O:

-

In a beaker, dissolve Sm(NO₃)₃·6H₂O (0.1 mmol), Cu(NO₃)₂·3H₂O (0.2 mmol), and KNO₃ (0.1 mmol) in 10 mL of deionized water.

-

In a separate beaker, dissolve H₄BTC (0.2 mmol) in 10 mL of deionized water.

-

Slowly add the H₄BTC solution to the metal salt solution with continuous stirring.

-

Allow the mixture to stand at room temperature.

-

Crystals will appear after several days.

-

Isolate the crystals by filtration, wash with deionized water, and air dry.

Diagram Caption: Room temperature synthesis workflows for Cd(II) and Sm/Cu/K coordination polymers.

Quantitative Data Summary

The following tables summarize key quantitative data for several coordination polymers synthesized using this compound.

Table 1: Crystallographic Data

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |

| [Zn₂(H₂O)₄(BTC)]·3H₂O[10] | C₈H₁₈O₁₅Zn₂ | Monoclinic | P2₁/c | 9.534(3) | 10.128(3) | 10.583(3) | 114.34(2) | 930.2(5) |

| [Cd₂(H₂O)₄(BTC)]·2H₂O[10] | C₈H₁₆Cd₂O₁₄ | Triclinic | P-1 | 7.633(2) | 8.891(3) | 9.001(3) | 64.98(2) | 551.4(3) |

| [Y₂(H₂O)₆(H₂BTC)(BTC)]·5H₂O[10] | C₁₆H₃₄O₂₇Y₂ | Monoclinic | C2/c | 20.987(6) | 9.068(3) | 19.336(6) | 116.31(2) | 3298(2) |

| [Co₂(H₂O)₂(phen)₂(BTC)][10] | C₃₂H₂₄Co₂N₄O₁₀ | Triclinic | P-1 | 9.083(3) | 10.517(3) | 11.234(4) | 66.89(2) | 983.3(5) |

Table 2: Selected Bond Lengths (Å)

| Compound | Metal-Oxygen (Carboxylate) | Metal-Oxygen (Water) | Metal-Nitrogen |

| [Zn₂(H₂O)₄(BTC)]·3H₂O[10] | 2.071(3) - 2.158(3) | 2.062(3) - 2.112(3) | - |

| [Cd₂(H₂O)₄(BTC)]·2H₂O[10] | 2.293(4) - 2.569(4) | 2.298(4) - 2.345(4) | - |

| [Y₂(H₂O)₆(H₂BTC)(BTC)]·5H₂O[10] | 2.302(3) - 2.458(3) | 2.373(3) - 2.411(3) | - |

| [Co₂(H₂O)₂(phen)₂(BTC)][10] | 2.029(2) - 2.301(2) | 2.098(2) | 2.115(3) - 2.138(3) |

Table 3: Thermal Stability

| Compound | Decomposition Temperature Range | Notes |

| [Cu(butca)₀.₅(bipy)(H₂O)]n·2nH₂O | Dehydrated polymer stable up to 260 °C | Stepwise water loss followed by ligand decomposition. |

| [Zn(H₂butca)(phen)(H₂O)]n·nH₂O | Dehydrated polymer stable up to 400 °C | Gradual weight loss corresponding to water molecules. |

| [Cd(H₂chhca)₀.₅(phen)(H₂O)]n·2nH₂O | Dehydrated polymer stable up to 350 °C | Thermal decomposition occurs in multiple steps. |

Logical Relationships in Synthesis

The formation of coordination polymers from this compound is a self-assembly process governed by the coordination preferences of the metal ion and the conformational flexibility of the ligand. The final structure is a result of a delicate balance of factors.

Diagram Caption: Logical relationship of factors determining the final coordination polymer structure.

The coordination geometry of the metal ion dictates the number of connection points and their spatial arrangement. The flexible butane chain of the H₄BTC ligand can adopt different conformations (e.g., gauche, anti) to accommodate the coordination preferences of the metal centers, leading to diverse network topologies. Ancillary ligands, such as 1,10-phenanthroline or 4,4'-bipyridine, can block coordination sites on the metal ion, reducing the dimensionality of the resulting framework. Finally, non-covalent interactions like hydrogen bonding and π-π stacking play a crucial role in stabilizing the overall crystal structure and can extend lower-dimensional motifs into higher-dimensional supramolecular architectures.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Metal-Organic Frameworks for Biomedical Applications. | Semantic Scholar [semanticscholar.org]

- 3. Biomedical Metal-Organic Framework Materials: Perspectives and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. blog.novomof.com [blog.novomof.com]

- 5. Metal-Organic Frameworks for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of a Biocompatible 1D Coordination Polymer as Anti-Breast Cancer Drug Carrier, 5-Fu: In Vitro and in Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Coordination polymer particles as potential drug delivery systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: 1,1,4,4-Butanetetracarboxylic Acid as a Building Block for Metal-Organic Frameworks (MOFs)

Audience: Researchers, scientists, and drug development professionals.

Note on 1,1,4,4-Butanetetracarboxylic Acid: Extensive literature searches did not yield specific examples of Metal-Organic Frameworks (MOFs) synthesized using this compound as a primary building block. This is likely attributable to significant steric hindrance. The presence of two carboxylic acid groups on the same terminal carbon atoms can create spatial interference, making it challenging for the ligand to coordinate effectively with metal centers to form stable, porous frameworks.[1] In contrast, its isomers, 1,2,3,4-butanetetracarboxylic acid and 1,2,4,5-butanetetracarboxylic acid, are more commonly employed in MOF synthesis due to the more favorable spatial distribution of their carboxylic groups.

This document will therefore focus on the application and synthesis protocols for MOFs derived from the viable isomers, 1,2,3,4-butanetetracarboxylic acid and 1,2,4,5-butanetetracarboxylic acid, as relevant proxies.

Introduction to Butanetetracarboxylic Acid Isomers in MOF Synthesis

1,2,3,4-Butanetetracarboxylic acid and 1,2,4,5-butanetetracarboxylic acid are versatile building blocks in the design and synthesis of MOFs. Their multiple carboxylic acid functionalities allow for the formation of robust and porous three-dimensional structures with various metal ions. The resulting MOFs exhibit properties suitable for a range of applications, including gas storage, separation, catalysis, and importantly, in the biomedical field for drug delivery.[2][3][4][5][6]

The flexibility of the butane backbone in these linkers can lead to the formation of dynamic frameworks that may respond to external stimuli, a desirable characteristic for controlled drug release systems.[2]

Quantitative Data on MOFs from Butanetetracarboxylic Acid Isomers

The following tables summarize key quantitative data for representative MOFs synthesized from 1,2,3,4-butanetetracarboxylic acid and 1,2,4,5-butanetetracarboxylic acid.

Table 1: Structural and Porosity Data of Representative MOFs

| MOF Designation | Metal Ion | Ligand Isomer | Crystal System | Space Group | Pore Size (nm) |

| {[Zn₂(BTCA)]·5H₂O}n | Zn(II) | 1,2,3,4-Butanetetracarboxylic acid | - | - | - |

| {[CeNa(BTCA)(H₂O)₃]·4H₂O}n | Ce(III), Na(I) | 1,2,3,4-Butanetetracarboxylic acid | - | - | - |

| {[Mn₂(BTCA)(H₂O)₃]·H₂O}n | Mn(II) | 1,2,4,5-Butanetetracarboxylic acid | Monoclinic | P2(1)/n | - |

Data for pore size for the Zn and Ce-based MOFs were not explicitly provided in the cited source.

Table 2: Application-Relevant Data

| MOF Designation | Application | Key Finding |

| {[Zn₂(BTCA)]·5H₂O}n | Ion Exchange | Exhibits distinct behavior towards sodium cations.[7] |

| {[CeNa(BTCA)(H₂O)₃]·4H₂O}n | Ion Exchange | Shows different coordination and framework compared to the Zn-based MOF.[7] |

| {[Mn₂(BTCA)(H₂O)₃]·H₂O}n | Framework Topology | Forms a 4,8-connected network structure.[8] |

Experimental Protocols

The following are detailed protocols for the synthesis of MOFs using butanetetracarboxylic acid isomers. These are based on established literature procedures.[7][8]

Hydrothermal Synthesis of a Zn(II)-based MOF with 1,2,3,4-Butanetetracarboxylic Acid

This protocol is adapted from the synthesis of {[Zn₂(BTCA)]·5H₂O}n.[7]

Materials:

-

1,2,3,4-Butanetetracarboxylic acid (H₄BTCA)

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

-

Deionized Water

Procedure:

-

In a 20 mL Teflon-lined stainless-steel autoclave, dissolve 0.1 mmol of 1,2,3,4-butanetetracarboxylic acid in 10 mL of deionized water.

-

Add 0.2 mmol of Zinc Nitrate Hexahydrate to the solution.

-

Stir the mixture for 30 minutes to ensure homogeneity.

-

Seal the autoclave and heat it in an oven at 160 °C for 72 hours.

-

After 72 hours, allow the autoclave to cool to room temperature naturally.

-

Collect the resulting colorless crystals by filtration.

-

Wash the crystals with deionized water and ethanol.

-

Dry the product in air.

Solvothermal Synthesis of a Mn(II)-based MOF with 1,2,4,5-Butanetetracarboxylic Acid

This protocol is based on the synthesis of {[Mn₂(BTCA)(H₂O)₃]·H₂O}n.[8]

Materials:

-

1,2,4,5-Butanetetracarboxylic acid (H₄BTCA)

-

Manganese(II) Chloride Tetrahydrate (MnCl₂·4H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

In a 25 mL Teflon-lined stainless-steel autoclave, prepare a mixture of 0.1 mmol of 1,2,4,5-butanetetracarboxylic acid and 0.2 mmol of Manganese(II) Chloride Tetrahydrate.

-

Add a solvent mixture of 8 mL of N,N-dimethylformamide (DMF) and 2 mL of ethanol.

-

Seal the autoclave and heat to 120 °C for 3 days.

-

After the reaction is complete, cool the autoclave to room temperature.

-

Obtain colorless block-like crystals by filtration.

-

Wash the crystals thoroughly with DMF and ethanol.

-

Dry the final product at room temperature.

Visualizations

Logical Relationship of Ligand Isomer Suitability

Caption: Ligand isomer suitability for MOF synthesis.

Experimental Workflow for Hydrothermal MOF Synthesis

References

- 1. Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drpress.org [drpress.org]

- 3. Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. drpress.org [drpress.org]

- 6. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1,4,4-Butanetetracarboxylic Acid

Welcome to the technical support center for the synthesis of 1,1,4,4-Butanetetracarboxylic Acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions to assist with your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which typically proceeds through a two-step process: a Michael addition to form the tetra-tert-butyl ester intermediate, followed by hydrolysis to the final product.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield of Tetra-tert-butyl Ester | 1. Incomplete Deprotonation: The base used may not be strong enough or the reaction conditions may not be suitable to fully deprotonate the di-tert-butyl malonate. 2. Inactive Michael Acceptor: The tert-butyl acrylate may have polymerized or degraded. 3. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. | 1. Base and Solvent Selection: Ensure the use of a strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide in an anhydrous aprotic solvent such as THF or DMF. 2. Check Reagent Quality: Use freshly distilled or commercially available inhibitor-free tert-butyl acrylate. 3. Optimize Stoichiometry: Carefully control the molar ratios of di-tert-butyl malonate, tert-butyl acrylate, and the base. |

| Formation of Side Products in Michael Addition | 1. Self-condensation of Acrylate: Polymerization of tert-butyl acrylate can occur, especially at higher temperatures. 2. Dialkylation: The malonate anion may react with two molecules of the acrylate. | 1. Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize polymerization. 2. Slow Addition: Add the tert-butyl acrylate dropwise to the reaction mixture to maintain a low instantaneous concentration. |

| Incomplete Hydrolysis of the Tetra-tert-butyl Ester | 1. Insufficient Acid Catalyst: The concentration of the acid catalyst may be too low for efficient hydrolysis. 2. Steric Hindrance: The bulky tert-butyl groups can sterically hinder the approach of water molecules. 3. Short Reaction Time: The hydrolysis of sterically hindered esters can be slow. | 1. Catalyst Concentration: Use a sufficient concentration of a strong acid catalyst, such as hydrochloric acid or trifluoroacetic acid. 2. Elevated Temperature: Increase the reaction temperature to overcome the activation energy barrier. 3. Extended Reaction Time: Monitor the reaction progress by TLC or NMR and allow for a longer reaction time if necessary. |

| Product Discoloration (Yellow or Brown) | 1. Impurities in Starting Materials: Contaminants in the initial reactants can lead to colored byproducts. 2. Degradation at High Temperatures: The product or intermediates may decompose at elevated temperatures during hydrolysis or purification. 3. Residual Catalyst: Traces of metal catalysts or other reagents can cause discoloration. | 1. Purify Starting Materials: Ensure the purity of all reactants before use. 2. Temperature Control: Avoid excessive heating during the reaction and workup. 3. Purification: Recrystallize the final product from a suitable solvent system (e.g., water/ethanol). Treatment with activated carbon can also help remove colored impurities. |

| Difficulty in Product Isolation/Purification | 1. High Water Solubility: The final product is a polycarboxylic acid and may be highly soluble in water, making extraction difficult. 2. Oily Product: The product may not crystallize easily if impurities are present. | 1. Solvent Evaporation: After hydrolysis, carefully remove the aqueous acidic solution under reduced pressure. 2. Recrystallization: Use a mixed solvent system or try different solvents to induce crystallization. Seeding with a small crystal of the pure product can be beneficial. |

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most frequently cited method involves a two-step synthesis. The first step is a base-catalyzed Michael addition of di-tert-butyl malonate to tert-butyl acrylate to form tetra-tert-butyl 1,1,4,4-butanetetracarboxylate. The second step is the acid-catalyzed hydrolysis of the tetra-tert-butyl ester to yield this compound.

Q2: Why is the tert-butyl ester intermediate used?

A2: The tert-butyl ester groups serve as protecting groups for the carboxylic acid functionalities. They are relatively stable under the basic conditions of the Michael addition but can be removed under acidic conditions to liberate the free carboxylic acids.

Q3: What are the key challenges in the hydrolysis step?

A3: The primary challenge in the hydrolysis of the tetra-tert-butyl ester is the steric hindrance from the bulky tert-butyl groups, which can slow down the reaction rate. This often necessitates the use of strong acids and elevated temperatures, which in turn can lead to potential side reactions or product degradation if not carefully controlled.

Q4: How can I monitor the progress of the reactions?

A4: For the Michael addition, Thin Layer Chromatography (TLC) can be used to monitor the disappearance of the starting materials. For the hydrolysis step, the reaction can be monitored by the disappearance of the ester signal and the appearance of the carboxylic acid signal in Proton or Carbon NMR spectroscopy.

Q5: What are the expected yields for this synthesis?

A5: While specific yields can vary depending on the exact conditions and scale, the Michael addition step can often proceed in high yield (80-90%). The hydrolysis step is also typically high-yielding, but losses can occur during purification. Overall yields of 60-70% are considered good for this multi-step synthesis.

Data Presentation

Table 1: Comparison of Synthesis Parameters for Butanetetracarboxylic Acid Isomers

| Parameter | This compound (via Hydrolysis) | 1,2,3,4-Butanetetracarboxylic Acid (Oxidative Cleavage)[1] | 1,2,3,4-Butanetetracarboxylic Acid (from Tetraester)[2] |

| Starting Material | Tetra-tert-butyl 1,1,4,4-butanetetracarboxylate | cis-Δ4-Tetrahydrophthalic Acid | Tetramethyl 1,2,3,4-butanetetracarboxylate |

| Key Reagents | Strong Acid (e.g., HCl, TFA) | Nitric Acid, Vanadium Catalyst | Sulfuric Acid, Water |

| Typical Yield | 60-70% (overall) | 75% | 97% conversion in 3.1 hours |

| Key Challenges | Steric hindrance in hydrolysis, potential for side reactions at high temperatures. | Harsh and corrosive reagents, formation of toxic byproducts. | Slow reaction rate with low acid concentration. |

| Purity Issues | Residual starting ester, colored byproducts. | Nitro by-products, residual metal catalyst. | Color-causing contaminants. |

Experimental Protocols

Protocol 1: Synthesis of Tetra-tert-butyl 1,1,4,4-butanetetracarboxylate

This protocol is a representative procedure based on the principles of the Michael addition.

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (2.2 eq) as a 60% dispersion in mineral oil. The mineral oil is removed by washing with anhydrous hexane under a nitrogen atmosphere. Anhydrous tetrahydrofuran (THF) is then added to the flask.

-

Addition of Malonate: Di-tert-butyl malonate (2.0 eq) dissolved in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is stirred at this temperature for 30 minutes, and then allowed to warm to room temperature and stirred for an additional hour.

-

Michael Addition: The reaction mixture is cooled back to 0 °C, and tert-butyl acrylate (1.0 eq) dissolved in anhydrous THF is added dropwise via the dropping funnel over a period of 1-2 hours.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until the starting materials are consumed (typically 12-24 hours).

-

Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure tetra-tert-butyl ester.

Protocol 2: Hydrolysis of Tetra-tert-butyl 1,1,4,4-butanetetracarboxylate

-

Reaction Setup: The purified tetra-tert-butyl 1,1,4,4-butanetetracarboxylate is dissolved in a suitable solvent such as dioxane or dichloromethane in a round-bottom flask equipped with a reflux condenser.

-

Acid Addition: A solution of concentrated hydrochloric acid (excess) in water is added to the flask.

-

Hydrolysis: The mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by TLC or NMR spectroscopy. The reaction may take several hours to days for completion.

-

Product Isolation: After complete hydrolysis, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The remaining aqueous solution is further concentrated to obtain the crude product.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as water or a mixture of water and ethanol, to yield a white crystalline solid.

Visualizations

Caption: A flowchart illustrating the two-step synthesis and purification of this compound.

Caption: A logical diagram for troubleshooting common problems in the synthesis of this compound.

References

Technical Support Center: Synthesis of 1,1,4,4-Butanetetracarboxylic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,1,4,4-Butanetetracarboxylic acid synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The synthesis of this compound is most effectively carried out via a two-step process involving the formation of a tetra-tert-butyl ester intermediate followed by its hydrolysis.[1] This method is favored for its ability to control the regioselectivity and minimize side reactions that are more prevalent in other potential synthetic pathways.

Q2: Why is the use of a tert-butyl ester intermediate recommended?

A2: The use of tert-butyl esters as protecting groups for the carboxylic acid functionalities is advantageous due to their stability under various reaction conditions and the relatively mild conditions required for their subsequent removal. This approach helps to prevent unwanted side reactions and simplifies the purification of the final product.

Q3: What are the critical parameters to control during the synthesis to ensure a high yield?

A3: Key parameters to control for maximizing the yield include:

-

Purity of reactants: Using high-purity starting materials is crucial to prevent side reactions.

-

Reaction temperature: Precise temperature control is essential during both the formation of the tetra-ester and the hydrolysis step.

-

Reaction time: Ensuring the reaction proceeds to completion without the formation of degradation products requires careful monitoring of the reaction time.

-

pH control: Maintaining the appropriate pH during the hydrolysis and work-up is critical for the efficient conversion of the ester to the carboxylic acid and for ensuring the stability of the final product.

Q4: What are the common impurities encountered in the synthesis of this compound?

A4: Common impurities may include unreacted starting materials, partially hydrolyzed ester intermediates, and byproducts from side reactions. The specific impurities will depend on the exact synthetic route and reaction conditions employed.

Q5: How can the purity of the final product be enhanced?

A5: Purification of this compound can be achieved through recrystallization from a suitable solvent system. The choice of solvent is critical and may require some experimentation to find the optimal conditions for achieving high purity and yield. Washing the crude product with appropriate solvents can also help in removing specific impurities.

II. Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low yield of tetra-tert-butyl 1,1,4,4-butanetetracarboxylate | Incomplete reaction; Side reactions due to moisture or improper temperature; Inefficient purification. | Ensure all reactants are pure and dry. Optimize reaction time and temperature. Use an appropriate purification method such as column chromatography. |

| Incomplete hydrolysis of the tetra-tert-butyl ester | Insufficient acid catalyst; Inadequate reaction time or temperature; Presence of impurities that inhibit the reaction. | Increase the concentration of the acid catalyst. Extend the reaction time or increase the temperature, monitoring for product degradation. Ensure the starting ester is of high purity. |

| Formation of a colored product | Presence of impurities in the starting materials; Degradation of the product at high temperatures; Side reactions leading to colored byproducts. | Use high-purity starting materials. Avoid excessive heating during the reaction and purification steps. Consider an oxidative purification step if color persists. |

| Difficulty in isolating the final product | Product is too soluble in the reaction mixture; Incomplete precipitation. | Adjust the pH of the solution to minimize the solubility of the carboxylic acid. Cool the solution to a lower temperature to promote precipitation. Consider extraction with a suitable organic solvent. |

| Product is contaminated with starting materials | Incomplete reaction; Inefficient purification. | Monitor the reaction progress using techniques like TLC or NMR to ensure completion. Optimize the purification protocol, potentially using a different recrystallization solvent or employing column chromatography. |

III. Experimental Protocols

A detailed experimental protocol for the synthesis of this compound via its tert-butyl ester is outlined below. This procedure is based on established chemical principles for similar transformations.

Step 1: Synthesis of Tetra-tert-butyl 1,1,4,4-butanetetracarboxylate

This step typically involves the alkylation of a malonic ester derivative. A plausible route is the reaction of di-tert-butyl malonate with 1,2-dibromoethane in the presence of a strong base.

-

Materials: Di-tert-butyl malonate, 1,2-dibromoethane, Sodium hydride (or another suitable base), Anhydrous solvent (e.g., THF, DMF).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add a dispersion of sodium hydride in anhydrous solvent.

-

Cool the flask in an ice bath and add a solution of di-tert-butyl malonate in the anhydrous solvent dropwise via the dropping funnel.

-

After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure complete formation of the enolate.

-

Add a solution of 1,2-dibromoethane in the anhydrous solvent dropwise to the reaction mixture.

-

Heat the reaction mixture to a specific temperature and maintain it for several hours, monitoring the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure tetra-tert-butyl 1,1,4,4-butanetetracarboxylate.

-

Step 2: Hydrolysis of Tetra-tert-butyl 1,1,4,4-butanetetracarboxylate

This step involves the removal of the tert-butyl protecting groups to yield the final carboxylic acid.

-

Materials: Tetra-tert-butyl 1,1,4,4-butanetetracarboxylate, Trifluoroacetic acid (TFA), Dichloromethane (DCM) or another suitable solvent.

-

Procedure:

-

Dissolve the tetra-tert-butyl 1,1,4,4-butanetetracarboxylate in a suitable solvent such as dichloromethane.

-

Add trifluoroacetic acid to the solution. The ratio of TFA to the ester is critical and should be optimized.

-

Stir the reaction mixture at room temperature and monitor the progress of the hydrolysis by TLC or NMR.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of organic solvents).

-

IV. Visualizations

Diagram 1: Synthetic Pathway of this compound

References

Technical Support Center: Synthesis of Butanetetracarboxylic Acids

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of butanetetracarboxylic acids. The focus is on identifying and mitigating side reactions to improve yield and purity.

Disclaimer

The following information is for guidance purposes only. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of butanetetracarboxylic acid, and do their syntheses differ?

A1: The two common isomers are 1,2,3,4-butanetetracarboxylic acid and 1,1,4,4-butanetetracarboxylic acid. Their synthetic routes are substantially different. The 1,2,3,4-isomer is typically synthesized via oxidation of cyclic precursors, while the 1,1,4,4-isomer is accessible through alkylation of malonic esters. This guide will cover both, with a focus on the more commonly reported 1,2,3,4-isomer.

Q2: My final product of 1,2,3,4-butanetetracarboxylic acid is discolored. What are the likely causes?